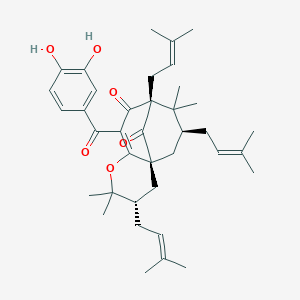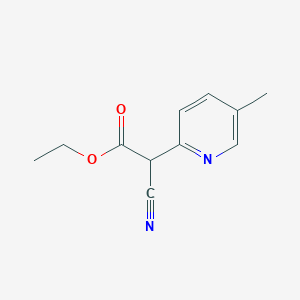
7-Epi-Isogarcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Epi-Isogarcinol is a polycyclic polyprenylated acylphloroglucinol (PPAP) derived from various Garcinia species. This compound exhibits moderate antiproliferative activity by blocking the STAT3 signaling pathway, thereby inducing apoptosis and inhibiting cell migration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Epi-Isogarcinol can be synthesized from garcinol by treatment with diluted hydrochloric acid in toluene at room temperature . This method involves the isomerization of garcinol to form this compound.
Industrial Production Methods: The process involves the extraction of garcinol using methanol, followed by chromatographic purification and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 7-Epi-Isogarcinol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
7-Epi-Isogarcinol has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It is used to study the STAT3 signaling pathway and its role in cell proliferation and apoptosis.
Medicine: Its antiproliferative properties make it a potential candidate for cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7-Epi-Isogarcinol involves the inhibition of the STAT3 signaling pathway. By blocking this pathway, the compound induces apoptosis and inhibits cell migration . The molecular targets include STAT3 and other related proteins involved in cell signaling and proliferation.
Comparación Con Compuestos Similares
Garcinol: A closely related compound that can be converted to 7-Epi-Isogarcinol through isomerization.
Isoxanthochymol: Another polycyclic polyprenylated acylphloroglucinol with similar biological activities.
Cycloxanthochymol: A structurally related compound with comparable properties.
Uniqueness: this compound is unique due to its specific inhibition of the STAT3 signaling pathway, which distinguishes it from other similar compounds. Its moderate antiproliferative activity and ability to induce apoptosis make it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C38H50O6 |
|---|---|
Peso molecular |
602.8 g/mol |
Nombre IUPAC |
(1S,3S,9R,11S)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27-,37-,38-/m0/s1 |
Clave InChI |
KXTNVBQRLRYVCO-PFACJMQPSA-N |
SMILES isomérico |
CC(=CC[C@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |
SMILES canónico |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)




![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)


![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)



